Aceroside B1

Description

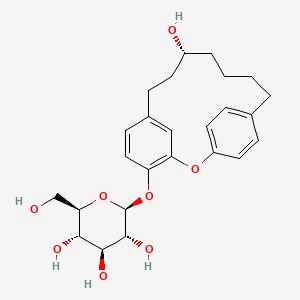

Structure

3D Structure

Properties

Molecular Formula |

C25H32O8 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(10R)-10-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-4-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H32O8/c26-14-21-22(28)23(29)24(30)25(33-21)32-19-12-8-16-5-9-17(27)4-2-1-3-15-6-10-18(11-7-15)31-20(19)13-16/h6-8,10-13,17,21-30H,1-5,9,14H2/t17-,21-,22-,23+,24-,25-/m1/s1 |

InChI Key |

JTRDCQXYJNZURE-SQESJSQNSA-N |

Isomeric SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CC[C@@H](C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC(C1)O)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

aceroside B1 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Aceroside B1

Plant Sources and Biogeographical Distribution

The occurrence of Aceroside B1 and related diarylheptanoids is primarily documented in the plant families Aceraceae and Juglandaceae. nih.govmdpi.com

This compound was first identified and isolated from the stem bark of the Nikko maple, Acer nikoense Maxim. (now commonly known as Acer maximowiczianum). This species is a trifoliate maple recognized in Japanese folk medicine. The bark serves as the principal plant material for the extraction of this compound.

Acer nikoense is a deciduous tree native to forested regions of Japan (Honshū, Kyūshū, Shikoku) and parts of China (Anhui, Hubei, Hunan, Jiangxi, Sichuan, Zhejiang). uconn.eduwikipedia.orgarboretumexplorer.org It typically grows as a small to medium-sized tree in moist, well-drained loamy soils in its native habitat. uconn.eduwikipedia.org

Diarylheptanoids are characteristic constituents of the family Aceraceae. nih.govmdpi.com While this compound's primary documented source is A. nikoense, other related diarylheptanoids have been isolated from various species within the genus.

The family Juglandaceae (the walnut family) is also a significant source of a diverse range of diarylheptanoids. wikipedia.orgmdpi.comnih.govmdpi.com Species such as Juglans sigillata and Juglans mandshurica have been shown to contain numerous linear and cyclic diarylheptanoids in their pericarps, bark, and leaves. nih.govmdpi.com

Table 1: Documented Plant Sources of this compound and Related Diarylheptanoids

| Family | Genus | Species | Plant Part | Compound Class |

| Aceraceae | Acer | A. nikoense | Stem Bark | This compound |

| Juglandaceae | Juglans | J. sigillata | Pericarps | Diarylheptanoids |

| Juglandaceae | Juglans | J. mandshurica | Epicarps, Leaves, Bark | Diarylheptanoids |

Advanced Extraction and Fractionation Techniques

The isolation of pure this compound from plant matrices is a complex process that relies on sequential extraction and chromatographic separation.

The initial step involves the extraction of dried and powdered plant material, typically the bark, with a polar solvent. Methanol (MeOH) is frequently used to create a crude extract containing a wide range of phytochemicals. nih.gov

This crude methanolic extract is then subjected to liquid-liquid partitioning. It is often suspended in water and partitioned successively with solvents of increasing polarity. The ethyl acetate (B1210297) (EtOAc) fraction is commonly enriched with diarylheptanoids like this compound. nih.govscispace.comnih.gov This step effectively separates them from more polar compounds (soluble in n-butanol or water) and non-polar compounds (soluble in hexane). nih.gov

The concentrated ethyl acetate fraction, rich in diarylheptanoids, requires further purification using chromatographic techniques.

Adsorption column chromatography is a critical step in the separation process. The EtOAc-soluble fraction is typically applied to a silica gel column. nih.govnih.gov The column is eluted with a gradient solvent system, often starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of cyclohexane-EtOAc or chloroform-methanol can be used to separate the compounds based on their affinity for the silica gel stationary phase. nih.gov Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Those containing the target compounds are combined and may undergo repeated column chromatography on silica gel or other stationary phases like ODS (octadecylsilane) for further refinement. nih.gov The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, to yield pure this compound. nih.gov

Chromatographic Separation Strategies (e.g., HPLC)

Preparative High-Performance Liquid Chromatographythermofisher.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful purification technique utilized to isolate specific compounds from a mixture in sufficient quantities for further analysis or use. This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes and yields. The primary objective of preparative HPLC is not just to detect and quantify a substance but to collect purified fractions of the target compound.

The successful isolation of a compound via preparative HPLC is dependent on several key parameters that must be carefully optimized. These include the selection of the stationary phase (the column), the mobile phase composition (the solvent or solvent mixture), the flow rate, and the detection method. For the purification of specific natural products, researchers often develop a method at the analytical scale first and then scale it up for preparative purposes.

Research Findings and Optimization:

In the context of isolating compounds from natural sources, such as plants of the Acer genus, researchers conduct detailed studies to establish the most effective purification protocols. For instance, studies on various Acer species have led to the isolation of a diverse range of chemical constituents, including flavonoids, tannins, phenylpropanoids, and other phenolic compounds. While the specific details for this compound are not available in the provided search results, the general methodology for isolating similar compounds from Acer species provides a framework for understanding the process.

The development of a preparative HPLC method would typically involve the following steps:

Crude Extract Preparation: The plant material is first processed to obtain a crude extract containing a mixture of various compounds.

Method Development at Analytical Scale: A small amount of the crude extract is injected into an analytical HPLC system to develop a separation method that provides good resolution of the target compound from other components. Different columns and mobile phase gradients are tested to achieve optimal separation.

Scale-Up to Preparative Scale: Once a suitable analytical method is established, it is scaled up for preparative HPLC. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume to accommodate the larger sample size.

Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to collect the portion of the eluent that contains the purified target compound. The purity of the collected fractions is then verified using analytical HPLC.

Data from a Representative Preparative HPLC Separation:

The following interactive table illustrates typical data that would be generated during the preparative HPLC purification of a natural product. Please note that this is a representative example and does not correspond to the specific isolation of this compound, as this data was not available in the search results.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 100 mL/min |

| Injection Volume | 5 mL |

| Detection | UV at 254 nm |

| Retention Time of Target | 15.2 min |

| Purity of Collected Fraction | >98% |

This table showcases the critical parameters that define a preparative HPLC method and the expected outcome in terms of the purity of the isolated compound. The selection of a C18 column is common for the separation of moderately polar to nonpolar compounds. The use of a gradient elution, where the composition of the mobile phase changes over time, allows for the effective separation of a complex mixture of compounds with varying polarities.

Chemical Synthesis and Derivatization Strategies for Aceroside B1

Challenges in the Total Synthesis of Cyclic Diarylheptanoids

The total synthesis of cyclic diarylheptanoids, such as Aceroside B1, is a formidable task primarily due to the difficulty in forming the large, strained macrocyclic ring that characterizes these molecules. mdpi.comnih.gov The key structural feature is a diaryl ether or a biaryl bond that bridges two points of a seven-carbon aliphatic chain, creating a [7.1]metaparacyclophane or [7.0]metacyclophane system, respectively. nih.gov

Key challenges include:

Macrocyclization: The formation of the large ring is often a low-yielding step due to competing intermolecular reactions and the entropic cost of bringing the two ends of the linear precursor together. nih.govacs.org

Stereocontrol: Many cyclic diarylheptanoids possess stereogenic centers, including atropisomerism in the case of some biaryl derivatives, which requires precise control during the synthesis to obtain the desired stereoisomer. mdpi.com

Functional Group Compatibility: The presence of multiple functional groups on the aromatic rings and the heptanoid chain necessitates the use of protecting groups and chemoselective reactions, adding to the complexity of the synthetic route.

Established Synthetic Methodologies for Diarylheptanoids

Despite the challenges, several synthetic strategies have been successfully employed to synthesize cyclic diarylheptanoids. These methods focus on the key bond formations required to construct the macrocyclic framework and the linear diarylheptanoid precursor.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming the diaryl ether bond in cyclic diarylheptanoids like the acerogenins. mdpi.comacs.orgresearchgate.net This reaction typically involves the displacement of an activated leaving group, such as a halide, on one aromatic ring by a phenoxide on the other end of the linear precursor. researchgate.net

For the SNAr reaction to proceed efficiently, the aromatic ring bearing the leaving group must be activated by one or more strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the reaction site. mdpi.comresearchgate.net A unified strategy for the synthesis of acerogenin-type diarylheptanoids has been developed utilizing a key intramolecular SNAr reaction. For instance, the cycloetherification of a linear diarylheptanoid precursor under mild conditions (CsF in DMF) can give the macrocycle in high yield. capes.gov.brnih.gov The nitro group, essential for the activation of the SNAr reaction, is then removed in subsequent steps. mdpi.com

It has been observed that the preorganization of the linear precursor can significantly favor the intramolecular cyclization over intermolecular reactions, even at high concentrations. acs.orgnih.gov

The acetoacetate (B1235776) ester synthesis is a classic and versatile method for constructing the carbon skeleton of the heptanoid chain. mdpi.comresearchgate.net This method involves the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with appropriate alkyl halides. askthenerd.comlibretexts.org

The general process involves:

Enolate Formation: The α-hydrogens of the acetoacetic ester are acidic and can be deprotonated by a base like sodium ethoxide to form a nucleophilic enolate. askthenerd.com

Alkylation: The enolate then undergoes an SN2 reaction with an alkyl halide. This step can be performed sequentially with two different alkyl halides to build up the desired carbon chain. mdpi.comaskthenerd.com

Hydrolysis and Decarboxylation: Acidic or basic hydrolysis of the ester followed by heating leads to decarboxylation, yielding a ketone. askthenerd.com

This methodology was employed in the synthesis of acerogenins A, B, C, and L, where the diarylheptanoid skeleton was constructed using the acetoacetate ester synthesis. acs.orgresearchgate.net For example, the dicarbanion of methyl acetoacetate can be sequentially alkylated to build the linear diarylheptanoid precursor. mdpi.com

The Ullmann condensation is a classical and widely used method for the formation of diaryl ether bonds and has been applied to the synthesis of cyclic diarylheptanoids. mdpi.comnih.govlookchem.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. mdpi.com

In the context of cyclic diarylheptanoid synthesis, the Ullmann reaction is often used for the macrocyclization step. nih.govnih.gov For example, the synthesis of acerogenins A and C has been achieved via an intramolecular Ullmann ether synthesis. mdpi.com This typically involves heating the linear diarylheptanoid precursor in the presence of a copper salt, such as copper(I) bromide, and a base. mdpi.com

While effective, classical Ullmann conditions often require harsh reaction conditions, such as high temperatures. lookchem.com However, modern modifications have led to milder and more efficient protocols. proquest.com Enantioselective Ullmann cross-coupling reactions have also been developed, enabling the synthesis of specific stereoisomers of diarylheptanoid natural products. mdpi.comnih.gov

Table 1: Comparison of Key Synthetic Reactions for Diaryl Ether Formation

| Reaction | Key Features | Typical Conditions | Application in Diarylheptanoid Synthesis |

|---|---|---|---|

| SNAr Reaction | Requires electron-withdrawing group for activation. Often proceeds under mild conditions. mdpi.comresearchgate.net | CsF, DMF, room temperature. capes.gov.brnih.gov | Macrocyclization to form acerogenin-type compounds. acs.org |

| Ullmann Coupling | Copper-catalyzed. Can be used for both inter- and intramolecular couplings. mdpi.comlookchem.com | CuBr, base, high temperature (classical); milder conditions with modern catalysts. mdpi.com | Macrocyclization to form galeon, pterocarine, and acerogenins. mdpi.comnih.govnih.gov |

For the synthesis of cyclic diarylheptanoids containing a biaryl linkage (meta,meta-bridged biphenyls), a powerful strategy involves a domino process of Miyaura arylborylation followed by an intramolecular Suzuki reaction. researchgate.netresearchgate.net The Suzuki-Miyaura cross-coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. mdpi.comnih.gov

This methodology has been successfully applied to the synthesis of acerogenins E and K. researchgate.net The key step is the formation of the 13-membered m,m-cyclophane skeleton. researchgate.net The intramolecular Suzuki-Miyaura reaction is favored for constructing such macrocycles due to its stereospecificity, mild reaction conditions, and the non-toxic nature of the boron by-products. researchgate.netnih.gov

Stereoselective Synthesis Approaches

Achieving stereoselectivity is a critical aspect of the total synthesis of many natural products, including cyclic diarylheptanoids. Several strategies have been developed to control the stereochemistry during the synthesis.

Approaches to stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as sugars or amino acids, to introduce the desired stereocenters. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Enantioselective Catalysis: This powerful strategy uses a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch This has been applied in the enantioselective Ullmann cross-coupling to produce specific enantiomers of diaryl ether heptanoids. mdpi.com

For some diarylheptanoids, the absolute configuration has been determined using methods like Mosher's ester analysis. ethz.chnih.gov The development of enantioselective synthesis routes remains an active area of research, aiming to provide efficient access to biologically active, single-enantiomer cyclic diarylheptanoids. mdpi.com

Chemical Derivatization for Structure-Activity Relationship Studies

The strategic chemical modification of natural products is a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, and elucidate the structural components essential for a molecule's function. researchgate.net This process, known as structure-activity relationship (SAR) analysis, is crucial for optimizing lead compounds into viable drug candidates. immutoscientific.comjocpr.com For this compound, a diarylheptanoid glycoside, derivatization strategies primarily focus on modifications of its glycosidic moiety and phenolic hydroxyl groups to probe their influence on its biological activities, such as its noted osteogenic effects. researchgate.netsemanticscholar.org

Glycosylation and Deglycosylation Reactions

Glycosylation, the attachment of sugar moieties, and deglycosylation, their removal, are fundamental processes for studying the role of the carbohydrate part of a glycoside like this compound. nanotempertech.com The sugar component can significantly influence a molecule's solubility, stability, and interaction with biological targets. nanotempertech.comnih.gov

Glycosylation:

While specific examples of further glycosylation of this compound are not extensively detailed in the available literature, the general principles of glycosylation chemistry are well-established. Strategies would typically involve the activation of a sugar donor (e.g., as a glycosyl halide or thioglycoside) and its subsequent reaction with an aglycone acceptor, in this case, the aglycone of this compound (acerogenin B). This process would allow for the introduction of different sugar units (e.g., other monosaccharides or oligosaccharides) at the phenolic hydroxyl group to investigate how changes in the glycan structure affect biological activity.

Deglycosylation:

The removal of the glucose moiety from this compound yields its aglycone, acerogenin B. This is a critical step in SAR studies as it allows for a direct comparison of the activity of the glycoside versus its non-sugar counterpart. google.com Both enzymatic and chemical methods can be employed for this purpose. qa-bio.comsigmaaldrich.com

Enzymatic Deglycosylation: This method utilizes glycosidases, enzymes that specifically cleave glycosidic bonds. nanotempertech.com For this compound, a β-glucosidase would be the enzyme of choice to hydrolyze the β-glycosidic linkage connecting the glucose to the diarylheptanoid core. Enzymatic methods are highly specific and are performed under mild conditions, which helps to avoid unwanted side reactions. sigmaaldrich.com

Chemical Deglycosylation: Acid-catalyzed hydrolysis is a common chemical method for cleaving glycosidic bonds. Reagents like trifluoromethanesulfonic acid (TFMS) can effectively remove carbohydrate chains from glycoproteins and other glycosides. sigmaaldrich.comnih.gov This method is generally less specific than enzymatic approaches and requires careful control of reaction conditions to prevent degradation of the aglycone. nih.gov

Comparing the biological activity of this compound with that of acerogenin B can elucidate the importance of the glucose unit for its observed effects. google.com For instance, studies have shown that both this compound and its aglycone can enhance the activity of alkaline phosphatase (ALP), a key marker for osteoblast differentiation. google.com

Table 1: Comparison of this compound and its Aglycone

| Compound | Structure | Key Feature | Biological Activity Reference |

| This compound | Diarylheptanoid with a glucose moiety | Glycoside | Enhances ALP activity google.com |

| Acerogenin B | Diarylheptanoid aglycone | Aglycone | Enhances ALP activity google.com |

Methylation and Acetylation Procedures

Methylation:

Methylation involves the introduction of a methyl group (-CH3) in place of a hydrogen atom in a hydroxyl group. This transformation can be achieved using various methylating agents, such as methyl iodide in the presence of a base (e.g., potassium carbonate) or diazomethane. Methylation of the free phenolic hydroxyl groups on the diarylheptanoid skeleton of this compound or its aglycone would help to determine the role of these specific groups in receptor binding or other molecular interactions.

Acetylation:

Acetylation introduces an acetyl group (-COCH3) to a hydroxyl group, forming an acetate (B1210297) ester. This is typically carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. Acetylation increases the lipophilicity of the molecule and can protect hydroxyl groups from oxidation. By acetylating the hydroxyl groups on the glucose residue and the phenolic hydroxyls, researchers can assess their importance for the compound's activity.

The systematic application of these derivatization strategies allows for the mapping of the pharmacophore of this compound, identifying the key structural features responsible for its biological effects.

Table 2: Potential Derivatization Sites on this compound for SAR Studies

| Modification | Target Functional Group | Potential Reagent | Purpose of Modification |

| Glycosylation | Phenolic Hydroxyl | Activated Sugar Donors | Investigate the role of different sugar moieties. |

| Deglycosylation | Glycosidic Bond | β-glucosidase, TFMS | Determine the importance of the glucose unit. |

| Methylation | Phenolic/Sugar Hydroxyls | Methyl Iodide, Diazomethane | Assess the role of specific hydroxyl groups. |

| Acetylation | Phenolic/Sugar Hydroxyls | Acetic Anhydride, Acetyl Chloride | Evaluate the impact of hydroxyl group polarity and H-bonding. |

Biological Activities and Mechanistic Investigations of Aceroside B1 in Vitro and Pre Clinical in Vivo

Anti-inflammatory Activities and Pathways

Aceroside B1 and related diarylheptanoids have demonstrated notable anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators and cellular processes.

While direct studies on this compound's effect on nitric oxide (NO) production are not extensively detailed in the available research, compounds within the broader diarylheptanoid class have shown significant activity in this area. phcogrev.com Overproduction of NO by activated macrophages is a hallmark of the inflammatory process. sci-hub.se Certain diarylheptanoids have been found to inhibit NO production in endotoxin-activated murine macrophages, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov For instance, research on constituents from the bark of Myrica rubra and plants from the Alnus genus has identified diarylheptanoids that potently inhibit NO production in lipopolysaccharide-activated macrophages. phcogrev.comresearchgate.net

Table 1: Inhibitory Effects of Related Diarylheptanoids on Nitric Oxide Production

| Compound Class | Source Organism | Cellular Model | Activity |

|---|---|---|---|

| Diarylheptanoids | Alpinia blepharocalyx | Endotoxin-activated murine macrophages | Inhibition of NO production nih.gov |

| Diarylheptanoids | Alnus hirusta | Not specified | Inhibitory activity on inducible NO synthesis phcogrev.com |

Direct evidence supports the role of this compound in modulating mast cell degranulation, a critical event in allergic and inflammatory reactions. The release of β-hexosaminidase is a common marker for this process. Studies on cyclic diarylheptanoids isolated from the stem bark of Acer nikoense have shown that compounds including this compound and Aceroside B2 inhibit the release of β-hexosaminidase. nih.gov This inhibitory action suggests that this compound can interfere with the signaling cascade that leads to the release of inflammatory mediators from mast cells. nih.gov

Further supporting this finding, other related compounds isolated from the same plant, such as Acerogenin E and Acerogenin K, have also been identified as inhibitors of β-hexosaminidase release in RBL-2H3 cells. device.reportwindows.net

Table 2: Inhibitory Activity of Acerogenin K (a related compound) on β-Hexosaminidase Release

| Compound | Cellular Model | IC₅₀ Value |

|---|---|---|

| Acerogenin K | RBL-2H3 cells | 33 μmol/L device.reportwindows.net |

While specific data on this compound's effect on Cyclooxygenase-2 (COX-2) is limited, studies on structurally related diarylheptanoids have demonstrated significant inhibitory effects on this key inflammatory enzyme. nih.govnih.gov COX-2 is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. nih.gov

Research on diarylheptanoids isolated from the bark of Alnus hirsuta var. sibirica, namely oregonin (B3271705) and hirsutanonol, showed that these compounds significantly inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression in human breast epithelial cells. researchgate.netnih.gov This finding indicates that a potential anti-inflammatory mechanism for this class of compounds is the suppression of the COX-2 pathway. nih.gov

Table 3: Effect of Related Diarylheptanoids on COX-2 Expression

| Compound(s) | Source Organism | Cellular Model | Activity |

|---|---|---|---|

| Oregonin, Hirsutanonol | Alnus hirsuta var. sibirica | MCF10A human breast epithelial cells | Significant inhibition of TPA-induced COX-2 expression nih.gov |

Osteogenic Activity and Osteoblast Differentiation

This compound has been investigated for its effects on bone formation, specifically its ability to promote the differentiation and activity of osteoblasts, the cells responsible for synthesizing bone matrix.

Alkaline phosphatase (ALP) is a critical early marker of osteoblast differentiation and is essential for bone mineralization. Research has demonstrated that this compound effectively enhances ALP activity in osteoblastic cells. google.com In studies using the mouse pre-osteoblast cell line MC3T3-E1, this compound was shown to increase ALP levels without negatively affecting cell proliferation. sci-hub.se This suggests that this compound can directly stimulate a key enzymatic process required for the maturation of osteoblasts. sci-hub.segoogle.com

Table 4: Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

| This compound Concentration | Relative ALP Activity |

|---|---|

| Control | Baseline |

| Low Concentration | Increased |

| High Concentration | Significantly Increased |

Data is representative based on findings reported in patent literature demonstrating a dose-dependent increase. google.com

Melanogenesis Inhibitory Effects in Cellular Models

This compound, a cyclic diarylheptanoid isolated from the stem bark of Acer nikoense, has been investigated for its effects on melanogenesis. Studies utilizing B16 melanoma cells have provided insights into its potential as a modulator of melanin (B1238610) production.

Research has demonstrated that this compound exhibits a notable inhibitory effect on melanin synthesis in B16 melanoma cells. In a key study, the compound was evaluated for its ability to reduce melanin content without significantly affecting cell viability. At a concentration of 25 µg/ml, this compound was found to reduce the melanin content of B16 melanoma cells by 44.4%. This effect was observed alongside minimal impact on the proliferation of the cells, suggesting a specific action on the melanin production pathway rather than a general cytotoxic effect. The inhibitory activity of this compound was compared with other phenolic compounds and diarylheptanoids isolated from the same source, where it showed moderate potency.

Table 1: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Compound | Concentration (µg/ml) | Melanin Content Reduction (%) |

|---|---|---|

| This compound | 25 | 44.4% |

The impact of this compound on the proliferation of melanoma cells has been assessed to distinguish its melanogenesis-inhibiting properties from potential cytotoxicity. In studies with B16 melanoma cells, this compound did not show significant inhibition of cell proliferation at concentrations where it effectively reduced melanin content. This selectivity is a crucial aspect of its biological profile, indicating that its primary effect in this model is the modulation of pigmentation rather than the induction of cell death. This characteristic suggests that this compound's mechanism of action is targeted toward the enzymatic or signaling pathways that govern melanin synthesis.

Cytotoxic Activities against Cancer Cell Lines

The cytotoxic potential of this compound against various cancer cell lines has not been extensively documented in publicly available research. While related diarylheptanoid compounds from Acer species have been evaluated for such properties, specific data on this compound remains limited.

There is currently a lack of specific studies evaluating the cytotoxic activity of this compound against the human leukemia cell line HL60 and the human melanoma cell line CRL1579. While other acyclic diarylheptanoids derived from Acer species have demonstrated potent cytotoxicities against these cell lines, the effects of the cyclic diarylheptanoid this compound have not been reported. sci-hub.se

Direct investigations into the selective antiproliferative activity of this compound against the T47D human breast cancer cell line have not been found in the existing scientific literature. However, studies on other synthetic cyclic diarylheptanoids have shown that compounds with a similar structural framework can possess excellent antiproliferative activity against T47D cells. For instance, the related compound Pterocarine exhibited strong activity in this cell line. researchgate.net This suggests that the diarylheptanoid scaffold is a promising area for anticancer research, though specific data for this compound is needed.

There is no direct evidence from available studies to confirm that this compound inhibits topoisomerase I (Topo-I) or topoisomerase IIα (Topo-IIα). researchgate.net Topoisomerases are critical enzymes in DNA replication and are common targets for anticancer drugs. Research on some synthetic cyclic diarylheptanoids has explored their potential as topoisomerase inhibitors, with one compound showing a 30% inhibition of topoisomerase-IIα activity at a concentration of 100µM. researchgate.net Nevertheless, the specific inhibitory activity of this compound on these enzymes has not been reported.

Selective Histone Deacetylase 6 (HDAC6) Inhibition (for related acerosides)

Research into the biological functions of acerosides has identified certain members of this compound family as selective inhibitors of Histone Deacetylase 6 (HDAC6). Specifically, the related diarylheptanoid, Aceroside VIII, has been shown to selectively inhibit the catalytic activity of HDAC6. elsevierpure.comnih.gov HDAC6 is a unique enzyme among the eleven zinc-dependent human HDACs, primarily located in the cytosol, where it plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin. elsevierpure.comnih.gov The selective inhibition of HDAC6 is a significant area of therapeutic interest, particularly in oncology. The inhibitory activity of Aceroside VIII against HDAC6 was identified through screening of diarylheptanoids isolated from Betula platyphylla. elsevierpure.comnih.gov

A key finding in the investigation of Aceroside VIII is its ability to act synergistically with other selective HDAC6 inhibitors. elsevierpure.comnih.gov When combined with A452, another selective HDAC6 inhibitor, Aceroside VIII led to a synergistic increase in the levels of acetylated α-tubulin, a primary substrate of HDAC6. elsevierpure.comnih.gov This enhanced acetylation indicates a more potent combined effect on the enzyme's activity than either compound could achieve alone. This synergistic relationship suggests a mechanism whereby natural HDAC6-selective inhibitors like Aceroside VIII can significantly enhance the efficacy of other synthetic inhibitors, potentially allowing for more effective therapeutic strategies in diseases like colon cancer. elsevierpure.comnih.gov

The synergistic inhibition of HDAC6 by Aceroside VIII in combination with other inhibitors translates into significant anti-cancer effects, namely the induction of apoptosis (programmed cell death) and the inhibition of cell growth. elsevierpure.comnih.gov In studies using HT29 colon cancer cells, the combination of Aceroside VIII and A452 was more potent in inducing apoptosis and inhibiting growth than when either agent was used individually. elsevierpure.comnih.gov This cooperative effect was also observed with other diarylheptanoids like paltyphyllone and (-)-centrolobol. elsevierpure.comnih.gov The enhanced induction of apoptosis underscores the therapeutic potential of using these natural compounds to augment the activity of other anti-cancer agents that target the HDAC6 pathway. elsevierpure.com

| Interacting Compound | Effect on HT29 Cells (with A452) | Mechanism Marker | Reference |

| Aceroside VIII | Synergistic induction of apoptosis and growth inhibition | Increased acetylated α-tubulin | elsevierpure.com, nih.gov |

| Paltyphyllone | Synergistic induction of apoptosis and growth inhibition | Not specified | elsevierpure.com |

| (-)-Centrolobol | Synergistic induction of apoptosis and growth inhibition | Increased acetylated α-tubulin | elsevierpure.com, nih.gov |

Free Radical Scavenging and Antioxidant Mechanisms

While the broader class of diarylheptanoids is known for antioxidant properties, specific detailed studies focusing solely on this compound are limited in the currently available literature.

Specific quantitative data on the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity of this compound is not extensively detailed in published research. The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor, and further investigation is required to characterize the specific potential of this compound in this regard.

Information regarding the specific effects of this compound on the modulation of endogenous antioxidant systems, such as the activity of Total Superoxide Dismutase (T-SOD) and levels of Malondialdehyde (MDA), is not well-documented. T-SOD is a crucial antioxidant enzyme that defends against oxidative stress, while MDA is a marker of lipid peroxidation. Research is needed to determine if this compound can influence these key markers of oxidative balance in biological systems.

Other Investigated Biological Effects

Beyond the activities mentioned, the scientific literature does not currently provide extensive details on other specific biological effects of this compound. The broader family of acerosides and related diarylheptanoids are subjects of ongoing research for various potential therapeutic properties, but specific findings attributed directly to this compound are limited.

Potential Anti-tau Activity (for related compounds like myricanol)

While direct studies on the anti-tau activity of this compound are not presently available in the provided research, investigations into structurally related compounds, such as myricanol (B191915), offer valuable insights into potential therapeutic avenues for neurodegenerative diseases characterized by the aggregation of the tau protein. technologypublisher.comusf.edu Myricanol, a diarylheptanoid, has been identified as a potent modulator of tau levels. nih.gov

Research has demonstrated that myricanol can effectively reduce the levels of the microtubule-associated protein tau. nih.gov The accumulation of abnormal tau is a primary pathological feature in a range of neurodegenerative conditions known as tauopathies, which include Alzheimer's disease. usf.edu The therapeutic strategy of targeting tau for degradation or destabilization is considered a promising approach for these diseases. usf.edu

In vitro studies using HeLa cells engineered to overexpress tau have shown that myricanol significantly decreases tau levels. technologypublisher.comusf.edu Further investigations have explored the specific stereochemistry of myricanol and its impact on anti-tau efficacy. It was discovered that the (-)-aS,11R-Myricanol enantiomer is responsible for the observed anti-tau activity. nih.gov This particular enantiomer has been shown to accelerate the clearance of tau. nih.gov

Pre-clinical in vivo models have further substantiated these findings. In ex vivo brain slices from a mouse model overexpressing a mutant form of human tau (rTg4510), myricanol demonstrated a significant reduction in tau levels. nih.gov The potency of myricanol in reducing tau has been observed across different models, including HeLa cells, hippocampus-derived cells, and murine brain slices. nih.gov

The mechanism underlying myricanol's anti-tau activity is believed to involve the promotion of autophagic tau clearance. nih.gov This suggests that myricanol may represent a novel scaffold for the development of drugs aimed at enhancing the turnover of tau in neurodegenerative diseases. nih.gov

Interactive Data Table: Studies on the Anti-tau Activity of Myricanol

| Cell/Tissue Model | Compound Tested | Key Findings | Reference |

| HeLa-C3 cells | (+)-aR,11S-Myricanol | Potently reduced tau levels. | nih.gov |

| IMR32 hippocampus-derived cells | (+)-aR,11S-Myricanol | Potently reduced tau levels. | nih.gov |

| Murine brain slices | (+)-aR,11S-Myricanol | Potently reduced tau levels. | nih.gov |

| HEK293T cells (overexpressing P301L tau) | (-)-aS,11R-Myricanol | Enantiomer responsible for anti-tau activity. | nih.gov |

| rTg4510 mouse model brain slices | (-)-aS,11R-Myricanol | Significantly decreased tau levels at higher concentrations. | nih.gov |

Structure Activity Relationship Sar Studies of Aceroside B1 and Diarylheptanoids

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to the core diarylheptanoid structure (the aglycone), significantly modulates biological activity. nih.gov The presence of a glycan can alter a molecule's physicochemical properties, such as solubility and stability, which in turn affects its bioavailability and interaction with biological targets. nih.gov

Research on diarylheptanoids consistently demonstrates that the glycoside form is often less active than its corresponding aglycone (the non-sugar part). For instance, studies on the cytotoxicity of compounds from Acer nikoense bark showed that deglycosylation markedly increased activity. scribd.com A comparison between the glycoside Aceroside I and its aglycone Acerogenin A revealed a significant increase in cytotoxicity against B16 melanoma cells after the sugar was removed. scribd.com This trend suggests that the sugar moiety may hinder the molecule's ability to cross cell membranes or interact with its intracellular target.

Similarly, the acyclic diarylheptanoid glycoside platyphylloside (B2517065) was less cytotoxic than its aglycone, hirsutanonol. scribd.com In another example involving cyclic diarylheptanoids from Alnus japonica, myricanone (B154751) showed significant antioxidant activity, while its glycoside, myricanone 5-O-β-D-glucopyranoside, was also active, indicating that the effect of glycosylation can vary depending on the specific biological assay. nih.gov Generally, glycosylation can enhance protein stability and folding, but it can also sterically hinder the active parts of a molecule from binding to its target. nih.gov The removal of the sugar unit often exposes active functional groups, leading to stronger interactions and increased biological effect. scribd.com

| Glycoside | Aglycone | Effect of Deglycosylation on Cytotoxicity | Source |

| Aceroside I | Acerogenin A | Increased Activity | scribd.com |

| Aceroside B1 | Acerogenin B | Increased Activity | scribd.com |

| Platyphylloside | Hirsutanonol | Increased Activity | scribd.com |

Comparative Analysis of Cyclic vs. Acyclic Diarylheptanoid Structures

In a study evaluating compounds from Acer nikoense, the acyclic diarylheptanoids hirsutenone (B1673254) and platyphylloside were found to be more cytotoxic against both human promyelocytic leukemia (HL-60) and human malignant melanoma (CRL1579) cell lines compared to the cyclic diarylheptanoids Acerogenin A and Aceroside VI. scribd.com This suggests that the conformational flexibility of the open heptane (B126788) chain might be advantageous for interacting with certain biological targets, allowing the molecule to adopt an optimal orientation for binding. In contrast, the constrained nature of the cyclic ether bridge in compounds like this compound may limit its ability to fit into the active sites of some enzymes or receptors. mdpi.com

The biosynthetic pathways of these compounds are linked, with intramolecular oxidative coupling of linear diarylheptanoids leading to the formation of either C-C bonded biphenyls or C-O bonded diphenyl ethers like the acerosides. mdpi.com The structural differences arising from this cyclization have profound implications for their biological function.

| Structural Class | Example Compound(s) | Relative Cytotoxicity | Source |

| Acyclic | Hirsutenone, Platyphylloside | More Cytotoxic | scribd.com |

| Cyclic | Acerogenin A, Aceroside VI | Less Cytotoxic | scribd.com |

Impact of Specific Functional Group Substitutions and Stereochemistry

Beyond the broad classifications of glycosylation and core structure, the specific functional groups on the diarylheptanoid skeleton and their 3D arrangement (stereochemistry) play a vital role in tuning biological activity.

The number and position of hydroxyl (-OH) groups on the two aromatic rings are particularly important. For some biological activities, a greater number of hydroxyl groups appears to be favorable. researchgate.net For instance, the neuroprotective activity of certain diarylheptanoids is influenced by the pattern of hydroxylation on the phenyl rings. uni-regensburg.de

The stereochemistry at specific carbon atoms can also be critical. A prominent example is myricanol (B191915), a biphenyl-type cyclic diarylheptanoid. Studies have shown that the enantiomer with the (aS,11R) configuration is responsible for the majority of its anti-Alzheimer's disease activity. mdpi.com This highlights that a precise three-dimensional structure is necessary for effective interaction with the biological target. The absolute configuration of the secondary alcohol on the heptane chain, as well as the atropisomerism of the biphenyl (B1667301) axis (a type of stereoisomerism arising from restricted rotation around a single bond), are key factors for activity. mdpi.com In the case of this compound, it has an (R) configuration at the carbon bearing the hydroxyl group on the heptane chain, while its diastereomer, Aceroside B2, has the (S) configuration. semanticscholar.org This difference in stereochemistry can lead to different biological activities.

| Structural Feature | Influence on Activity | Example | Source |

| Hydroxylation Pattern | Number and position of -OH groups affect potency. | Multiple hydroxyls can enhance activity. | uni-regensburg.deresearchgate.net |

| Stereochemistry | The specific 3D arrangement is critical for activity. | The (aS,11R) enantiomer of myricanol is the most active form for anti-tau activity. | mdpi.com |

| Heptane Chain Substitution | The group at C-3 (acyclic) or C-11 (cyclic) is important. | An oxygen-containing group (ketone or alcohol) is a common feature. | uni-regensburg.de |

Computational and Molecular Docking Approaches for SAR Elucidation

To better understand structure-activity relationships at the molecular level, researchers employ computational methods like molecular docking and molecular dynamics simulations. uni-bonn.dedovepress.com These in silico techniques model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), such as an enzyme or receptor. europeanreview.org

Molecular docking studies have been conducted on cyclic diarylheptanoids to predict their binding patterns within the active sites of target proteins, such as topoisomerase-IIα, a target for some anticancer drugs. researchgate.net These studies help to identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The results can explain why certain structural features lead to higher activity and can guide the synthesis of new derivatives with improved binding affinity. researchgate.netnih.gov For example, docking simulations can reveal how the stereochemistry or the presence of a specific functional group on the diarylheptanoid allows it to fit more snugly into a binding pocket, thus exerting a stronger inhibitory effect. researchgate.net

Quantum chemical calculations have also been used to study the electronic properties and reactivity of diarylheptanoids, providing insights into which structures are more likely to undergo specific reactions, such as the intramolecular Diels-Alder reaction. researchgate.net These computational approaches are invaluable for rationalizing observed SAR data and for prioritizing which novel compounds should be synthesized and tested, saving significant time and resources in drug discovery efforts. uni-bonn.demdpi.com

Advanced Analytical and Spectroscopic Characterization of Aceroside B1

Techniques for Absolute Stereostructure Determination

The unambiguous assignment of the three-dimensional arrangement of atoms in Aceroside B1 is crucial for understanding its chemical and biological properties. This is achieved through a combination of chemical methods, spectroscopic analysis, and computational chemistry.

The absolute stereostructure of this compound was rigorously established using chemical and physicochemical methods. A key strategy involves the hydrolysis of the glycosidic bond to separate the aglycone (acerogenin A) and the sugar moiety.

The sugar component was identified as D-glucose through comparative analysis. After acid hydrolysis of this compound, the isolated sugar's optical rotation was measured and compared with that of an authentic sample of D-glucose, confirming its configuration.

The stereochemistry of the aglycone portion, specifically at the chiral center on the heptane (B126788) chain and the axial chirality of the biphenyl (B1667301) system, is determined by a combination of spectroscopic data and comparison with related known compounds.

While a single-crystal X-ray analysis for this compound itself has not been reported, this technique remains the definitive method for determining the absolute configuration of molecules. researchgate.netspringernature.com Its application, however, is contingent upon the ability to grow high-quality crystals, which can be challenging for complex natural products. scielo.br

In the study of diarylheptanoids, the absolute stereochemistry of related compounds, such as 16-bromomyricanol, has been unequivocally determined by X-ray crystallography. These crystal structures serve as crucial reference points for the entire class of compounds. They provide definitive proof of the stereochemical arrangement of the strained meta,meta-bridged biphenyl ring system, a core structural feature of the aglycone part of this compound. scielo.br This comparative approach allows for the confident assignment of the axial chirality in similar molecules.

In cases where suitable crystals cannot be obtained, the combination of experimental and calculated chiroptical data provides a powerful alternative for assigning absolute configuration. scielo.br Specifically, the comparison of the experimental Electronic Circular Dichroism (ECD) spectrum with spectra calculated for all possible stereoisomers using quantum chemical methods has become a reliable tool. nih.govnih.gov

The process involves first identifying the lowest energy conformations for each possible isomer of the molecule using computational methods like Density Functional Theory (DFT). nih.gov Subsequently, the ECD spectrum for each of these stable conformers is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govacs.org The calculated spectra are then compared to the experimental ECD spectrum of the natural product. The absolute configuration is assigned based on which calculated spectrum shows the best match with the experimental one. researchgate.net This non-empirical approach avoids potential misinterpretation that can arise from comparing data with structurally similar but not identical compounds. scielo.br

High-Resolution Spectroscopic Methods for Structural Elucidation

The precise planar structure of this compound, including the connectivity of its atoms and the location of the glycosidic linkage, was determined using a suite of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) was used to fully characterize this compound. The spectra were recorded in pyridine-d₅.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. Key signals include those for the aromatic protons on the two phenyl rings, the aliphatic protons of the seven-carbon chain, and the protons of the glucose unit, including the characteristic anomeric proton signal that confirms the β-configuration of the glycosidic linkage.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, this includes signals for the aromatic carbons, the aliphatic carbons of the heptane chain, and the six carbons of the glucose moiety.

2D NMR experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the heptane chain and the glucose ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly crucial for connecting the different structural fragments, for instance, by showing a correlation from the anomeric proton of glucose to the carbon of the aglycone where it is attached (C-3), thereby confirming the site of glycosylation.

The detailed NMR data for this compound are presented in the tables below.

Table 1: ¹H NMR Spectral Data for this compound (in pyridine-d₅)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone | |||

| 2 | 7.25 | d | 2.0 |

| 4 | 6.88 | d | 8.0 |

| 5 | 7.15 | dd | 8.0, 2.0 |

| 7 | 2.60 | m | |

| 8 | 1.85 | m | |

| 9 | 1.40 | m | |

| 10 | 1.30 | m | |

| 11 | 4.05 | m | |

| 12 | 1.65 | m | |

| 13 | 2.80 | m | |

| 2' | 6.75 | d | 2.0 |

| 4' | 6.60 | d | 8.0 |

| 5' | 6.95 | dd | 8.0, 2.0 |

| Glucose | |||

| 1'' | 5.10 | d | 7.5 |

| 2'' | 4.10 | t | 8.0 |

| 3'' | 4.25 | t | 8.5 |

| 4'' | 4.28 | t | 9.0 |

| 5'' | 3.90 | m | |

| 6''a | 4.50 | dd | 11.5, 2.0 |

| 6''b | 4.35 | dd | 11.5, 5.5 |

Table 2: ¹³C NMR Spectral Data for this compound (in pyridine-d₅)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone | Glucose | ||

| 1 | 138.5 | 1'' | 102.8 |

| 2 | 115.0 | 2'' | 75.5 |

| 3 | 156.0 | 3'' | 78.5 |

| 4 | 118.2 | 4'' | 71.8 |

| 5 | 128.0 | 5'' | 78.0 |

| 6 | 132.5 | 6'' | 62.9 |

| 7 | 31.5 | ||

| 8 | 26.0 | ||

| 9 | 30.0 | ||

| 10 | 23.0 | ||

| 11 | 70.0 | ||

| 12 | 38.0 | ||

| 13 | 35.0 | ||

| 1' | 135.0 | ||

| 2' | 116.5 | ||

| 3' | 155.5 | ||

| 4' | 121.0 | ||

| 5' | 130.0 | ||

| 6' | 134.0 |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine its molecular formula as C₂₅H₃₂O₉. This technique provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition.

The mass spectrum typically shows a pseudomolecular ion, such as the sodium adduct [M+Na]⁺. The measured mass-to-charge ratio (m/z) of this ion is compared to the calculated value for the proposed formula to confirm its accuracy.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 499.1944 | 499.1940 | C₂₅H₃₂O₉Na |

Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), often utilizing high-resolution analyzers like Orbitrap, are modern methods used for the analysis of complex mixtures and the confirmation of known compounds. In the context of this compound, such a technique would be used to confirm its presence in a plant extract, providing retention time and accurate mass data simultaneously. Furthermore, tandem MS (MS/MS) experiments can be performed, where the pseudomolecular ion is isolated and fragmented. This fragmentation pattern provides further structural confirmation, often showing a characteristic loss of the sugar unit (a loss of 162 Da for glucose), resulting in a fragment ion corresponding to the aglycone, acerogenin A.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. For flavonoids like this compound, the UV-Vis spectrum provides characteristic information about its chromophoric system, which is primarily composed of conjugated aromatic rings.

This compound is a glycoside of the flavonol Kaempferol. The UV-Vis spectrum of the Kaempferol skeleton is defined by two major absorption bands. mdpi.comsielc.com

Band I: This absorption, occurring at a longer wavelength (typically around 365-370 nm), is associated with the electron excitation in the cinnamoyl system, which comprises the B-ring and the C-ring of the flavonoid structure.

Band II: This band appears at a shorter wavelength (typically around 266 nm) and is attributed to the electronic transitions within the benzoyl system (the A-ring). mdpi.com

As this compound is a Kaempferol glycoside, its UV-Vis spectrum is expected to be very similar to that of its aglycone, Kaempferol. researchgate.net The attachment of sugar moieties may cause minor shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax), but the fundamental two-band pattern remains the key identifying feature. The precise λmax values are useful for selecting an appropriate wavelength for quantification in High-Performance Liquid Chromatography (HPLC) analysis, ensuring optimal sensitivity. sielc.com

| Absorption Band | Typical λmax (nm) | Associated Molecular Moiety |

|---|---|---|

| Band I | ~365 - 370 nm | Cinnamoyl System (B-ring + C-ring) |

| Band II | ~266 nm | Benzoyl System (A-ring) |

Method Validation in Natural Product Analysis

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. gmp-compliance.orgich.org For the quantitative analysis of this compound in natural product extracts or finished products, methods such as HPLC are commonly used and must be rigorously validated to ensure the reliability, accuracy, and precision of the results. nih.govresearchgate.net The validation process is typically performed in accordance with guidelines established by the International Council for Harmonisation (ICH). amsbiopharma.comijtsrd.comeuropa.eu

The key performance parameters evaluated during method validation include:

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest (this compound) without interference from other components in the sample matrix, such as other flavonoids, impurities, or degradation products. ich.orgms-editions.cl Specificity is often demonstrated by comparing chromatograms of the sample extract with a reference standard and a blank matrix.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. bibliotekanauki.pl This is determined by analyzing a series of standard solutions of this compound at different concentrations. The data are typically evaluated by linear regression analysis, with a high correlation coefficient (R²) value (e.g., >0.999) indicating good linearity. researchgate.netresearchgate.net The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. pharmaguideline.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound standard is spiked into a sample matrix and the percentage of the analyte recovered is calculated. researchgate.net High recovery rates (typically 98-102%) indicate an accurate method. bibliotekanauki.pl

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pharmaguideline.com It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during routine use. ms-editions.cl

| Parameter | Typical Acceptance Criteria | Method of Evaluation |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Comparison of blank, placebo, and spiked sample chromatograms |

| Linearity (R²) | ≥ 0.999 | Analysis of 5-6 concentrations, linear regression plot |

| Accuracy (% Recovery) | 98.0% - 102.0% | Spike recovery at 3 concentration levels (e.g., 80%, 100%, 120%) |

| Precision (RSD%) | ≤ 2.0% | Multiple analyses of a homogeneous sample (intra-day and inter-day) |

| LOD | Signal-to-Noise Ratio of 3:1 | Calculation based on standard deviation of the response and the slope |

| LOQ | Signal-to-Noise Ratio of 10:1 | Calculation based on standard deviation of the response and the slope |

| Robustness | RSD% of results should remain within acceptable limits | Deliberate small variations in method parameters |

Future Research Directions and Academic Applications of Aceroside B1

Exploration of Untapped Biological Activities and Pathways

While initial research has identified Aceroside B1 as having anti-inflammatory and antioxidant properties, its full pharmacological potential remains largely unexplored. vulcanchem.comontosight.ai Future studies should aim to systematically screen for a wider range of biological activities and elucidate the underlying molecular pathways.

Known and Potential Biological Activities of Diarylheptanoids

| Biological Activity | Associated Compound/Group | Key Findings/Potential for this compound |

|---|---|---|

| Anti-inflammatory | This compound, B2, Aceroketosides | Known to inhibit the release of β-hexosaminidase, a marker for degranulation in mast cells and basophils. nih.govresearchgate.net Further investigation into specific inflammatory pathways (e.g., COX-2, NF-κB) is warranted. nih.gov |

| Anticancer | Diarylheptanoids from Ginger, Acerogenin A | Diarylheptanoids have been shown to affect DNA damage signaling pathways and induce apoptosis in cancer cells. rsc.orguri.edu Given that other compounds from the Acer genus show cytotoxic effects, this is a significant untapped area for this compound. uri.edu |

| HDAC Inhibition | Aceroside VIII | A closely related compound, Aceroside VIII, is a selective inhibitor of histone deacetylase 6 (HDAC6). ctdbase.org This presents a compelling hypothesis that this compound may also possess activity against HDACs, a major target in cancer therapy. |

| Antimicrobial | Diarylheptanoids (General) | Other diarylheptanoids have demonstrated anti-bacterial and anti-fungal properties. uri.edu Systematic screening of this compound against a panel of pathogenic microbes could reveal new therapeutic applications. |

| Melanogenesis Inhibition | Cyclic Diarylheptanoids from A. nikoense | Compounds isolated alongside this compound have shown inhibitory effects on melanogenesis in B16 melanoma cells, suggesting a potential application in dermatology or as a skin-whitening agent. researchgate.net |

| Neuroprotection | Acerogenin C, Diarylheptanoids | Some diarylheptanoids have shown neuroprotective action against glutamate-induced cell death. uni-regensburg.de This suggests a potential, yet unexplored, role for this compound in neurodegenerative disease research. |

Future research should move beyond phenotypic screening to identify specific molecular targets. The established inhibitory effect on β-hexosaminidase release points towards pathways involved in allergic and inflammatory responses. nih.govresearchgate.net A significant avenue for future research is the investigation of this compound as a potential histone deacetylase (HDAC) inhibitor. The discovery of Aceroside VIII, another diarylheptanoid from Acer, as a selective HDAC6 inhibitor strongly suggests that other acerosides may share this activity. ctdbase.org Exploring this possibility could open up new applications in cancer research and other diseases where HDACs are implicated.

Development of Novel and More Efficient Synthetic Strategies

The structural complexity of cyclic diarylheptanoids like this compound, characterized by a strained 13-membered m,m-cyclophane skeleton, presents considerable synthetic challenges. researchgate.net While the isolation from natural sources like the stem bark of Acer nikoense is established, reliance on extraction limits supply and the ability to generate structural analogs for structure-activity relationship (SAR) studies. nih.gov

Current synthetic approaches to related diarylheptanoids often involve multi-step sequences with key macrocyclization reactions that can be low-yielding. researchgate.net Strategies employed for analogous compounds include:

Intramolecular Suzuki-Miyaura Coupling: Used for forming the biaryl bond in the macrocycle. researchgate.net

Ring-Closing Metathesis: Another powerful technique for forming large rings. researchgate.net

Oxidative Homocoupling: A method for creating strained macrocycles from aryl boronic esters. researchgate.net

The primary challenge lies in achieving efficient and stereoselective construction of the macrocyclic core and the subsequent glycosylation. vulcanchem.comresearchgate.net Future research should focus on developing more convergent and higher-yielding synthetic routes. This would not only provide a reliable supply of this compound for biological studies but also facilitate the creation of a library of derivatives. Modifying the glycosidic moiety, the substitution pattern on the aromatic rings, or the structure of the heptane (B126788) chain could lead to analogs with improved potency, selectivity, or pharmacokinetic properties.

Application as Chemical Probes for Cellular and Molecular Targets

A high-quality chemical probe is a small molecule with high potency and selectivity for a specific protein target, enabling the study of that target's function in cells and organisms. uni-frankfurt.depromega.ca While this compound is not currently used as a chemical probe, its potential for development into one is significant, particularly if a specific, high-affinity target is identified.

Criteria for a High-Quality Chemical Probe

| Criterion | Description | Relevance to this compound |

|---|---|---|

| Potency | Activity at a low concentration (typically IC50 or KD < 100 nM). uni-frankfurt.de | The potency of this compound against specific targets is yet to be fully determined. |

| Selectivity | High selectivity for the intended target over other related proteins (>30-fold). uni-frankfurt.de | If this compound is found to be an HDAC inhibitor, its selectivity profile against all HDAC isoforms would need to be established. |

| Cellular Activity | Ability to engage the target in a cellular context (EC50 < 1 µM). uni-frankfurt.de | This compound's ability to inhibit β-hexosaminidase release demonstrates cell permeability and activity. nih.gov |

| Mechanism of Action | A well-understood mechanism of how it interacts with its target. | This is a key area for future research. |

| Negative Control | A structurally similar but inactive analog to confirm on-target effects. uni-frankfurt.deeubopen.org | A novel synthetic strategy would be essential to produce a suitable negative control. |

The development of this compound into a chemical probe would be a major advancement. For example, if it is confirmed as a selective HDAC6 inhibitor, it could be used as a tool to dissect the specific biological roles of this enzyme in cellular processes like protein degradation and cell motility. This would require a concerted effort involving target identification, SAR studies to improve potency and selectivity, and the synthesis of a matched inactive analog. ku.edu

Integration with Systems Biology and Omics Approaches in Natural Product Research

The traditional "one-drug, one-target" paradigm is often insufficient for understanding the activity of natural products, which frequently interact with multiple targets (polypharmacology). nih.gov Systems biology and "omics" approaches (genomics, proteomics, metabolomics) are powerful tools for deconstructing these complex interactions.

Network pharmacology, a key systems biology approach, can be used to predict potential targets and pathways for natural products. researchgate.netnih.gov Studies on other diarylheptanoids have successfully used this method to identify key signaling pathways, such as the PI3K/Akt and MAPK pathways, as being modulated by these compounds. researchgate.netnih.gov

Applying these techniques to this compound could:

Uncover Novel Targets: By analyzing changes in gene or protein expression in cells treated with this compound, new and unexpected molecular targets could be identified.

Elucidate Mechanisms of Action: Omics data can reveal the broader biological response to the compound, providing a holistic view of its mechanism beyond a single target.

Identify Biomarkers: Changes in the proteome or metabolome could serve as biomarkers for the compound's activity in preclinical models.

Predict Synergistic Combinations: Network analysis can suggest other drugs that might work synergistically with this compound by targeting different nodes in the same disease pathway. researchgate.net

Integrating this compound into a systems biology research framework would significantly accelerate the understanding of its biological functions and help map its complete target space within the cell.

Comparative Studies with Analogous Natural Products

To better understand the unique properties of this compound, it is crucial to conduct comparative studies with structurally or functionally related natural products. Such studies are fundamental for elucidating structure-activity relationships and identifying the molecular features responsible for specific biological effects.

Key Analogous Compounds for Comparative Study

| Compound Name | Class | Rationale for Comparison |

|---|---|---|

| Aceroside B2 | Cyclic Diarylheptanoid | A stereoisomer of this compound, isolated from the same source. nih.gov Comparison would reveal the importance of stereochemistry for biological activity. |

| Aceroside VIII | Diarylheptanoid Glycoside | A known selective HDAC6 inhibitor. ctdbase.org A direct comparison could determine if this compound shares this activity and with what potency and selectivity. |

| Acerogenin A | Cyclic Diarylheptanoid | The aglycone (non-sugar part) of other acerosides. uri.edu Comparing this compound with its aglycone would clarify the role of the glycosidic moiety in its activity and properties. |

| Curcumin (B1669340) | Linear Diarylheptanoid | The most studied diarylheptanoid, known for its broad anti-inflammatory and antioxidant activities. nih.govnih.govmdpi.com A comparison would benchmark the potency and mechanisms of this compound against this well-known compound. |

| Oregonin (B3271705) | Linear Diarylheptanoid Glycoside | Another diarylheptanoid known to inhibit cyclooxygenase-2 (COX-2) expression. nih.gov This comparison could elucidate specific anti-inflammatory mechanisms. |

Comparative analyses should focus on key biological endpoints, such as anti-inflammatory potency, antioxidant capacity, cytotoxicity against cancer cell lines, and inhibition of specific enzymes like HDACs or COX-2. nih.govuri.edu These studies would provide critical insights into how the cyclic structure of this compound, its specific stereochemistry, and its glycosylation contribute to its biological profile relative to other linear and cyclic diarylheptanoids.

Q & A

Q. What are the key structural features of Aceroside B1, and how are they validated experimentally?

this compound (CAS: 150144-87-9) is a cyclic diarylheptanoid with the molecular formula C₁₉H₂₀O₄. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm the tricyclic scaffold and substituent positions. Mass spectrometry (HR-ESI-MS) further corroborates the molecular weight (312.36 g/mol). Crystallographic data, if available, resolve stereochemical ambiguities. Researchers must cross-reference spectral data with published standards to ensure reproducibility .

Q. What in vitro models are commonly used to assess this compound’s bone anabolic activity?

this compound’s osteogenic effects are evaluated using mesenchymal stem cell (MSC) differentiation assays. Key methodologies include:

- Alizarin Red Staining : Quantifies calcium deposition during osteogenesis.

- ALP (Alkaline Phosphatase) Activity : Measures early osteogenic differentiation.

- qRT-PCR : Assesses osteogenic markers (e.g., RUNX2, OCN, BMP-2). Controls should include vehicle-treated cells and positive controls (e.g., BMP-2). Dose-response curves (typically 1–100 μM) are critical to establish efficacy thresholds .

Q. How can researchers ensure purity and stability of this compound in experimental settings?

- Purity : Use HPLC (High-Performance Liquid Chromatography) with UV/Vis or MS detection, targeting ≥95% purity.

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Store lyophilized compounds at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) often arise from differences in:

- Cell Lines : Primary vs. immortalized cells (e.g., MC3T3-E1 vs. human MSCs).

- Assay Conditions : Serum concentration, differentiation media composition.

- Compound Solubility : Use of DMSO vs. aqueous vehicles; confirm solubility via dynamic light scattering. Meta-analyses of published datasets and inter-laboratory validation studies are recommended to identify confounding variables .

Q. How can the synthetic pathway of this compound be optimized for scalable production?

Current isolation from Acer species limits yield. Semi-synthetic approaches may include:

Q. What mechanistic studies elucidate this compound’s dual osteogenic and antioxidant activities?

- Transcriptomics : RNA-seq to identify upregulated pathways (e.g., Wnt/β-catenin for osteogenesis, Nrf2 for antioxidant response).

- Molecular Docking : Predict interactions with targets like NF-κB or RANKL.

- CRISPR Knockout Models : Validate gene targets (e.g., BMP2, SOD1) in MSCs. Integrated multi-omics approaches are essential to dissect pleiotropic effects .

Methodological Considerations

Q. How should researchers design controls to isolate this compound’s specific effects in complex biological systems?

- Pharmacological Inhibitors : Co-treat with antagonists (e.g., Noggin for BMP pathways).

- Isotopic Labeling : Track compound uptake and metabolism using ¹³C-labeled this compound.

- Sham Extracts : Prepare vehicle-only extracts from the same plant source to account for matrix effects .

Q. What statistical frameworks are appropriate for analyzing dose-dependent osteogenic responses?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀.

- ANOVA with Post Hoc Tests : Compare multiple doses against controls (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to identify key variables .

Data Presentation Guidelines

Include raw spectral data (NMR, MS) in supplementary materials, with processed results in the main text. For bioactivity studies, tabulate IC₅₀/EC₅₀ values, confidence intervals, and statistical significance (Table 1).

Table 1. Reported Bioactivities of this compound

| Activity | Model System | Key Metrics | Reference |

|---|---|---|---|

| Osteogenic | Human MSCs | ALP ↑ 2.5-fold @ 10 μM | |

| Antioxidant | DPPH assay | IC₅₀ = 40 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.